molecular formula C22H18N2O2S B12629576 3-(Fmoc-amino)thiobenzamide

3-(Fmoc-amino)thiobenzamide

Cat. No.: B12629576
M. Wt: 374.5 g/mol
InChI Key: CSAPMKYQAVPALI-UHFFFAOYSA-N
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Description

3-(Fmoc-amino)thiobenzamide is a chemically synthesized building block designed for advanced solid-phase peptide synthesis (SPPS) and the development of functional materials. Its structure incorporates a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality, allowing for selective deprotection under mild basic conditions, such as with piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide (DMF) . This orthogonality is crucial for the sequential coupling required in Fmoc-SPPS, as the Fmoc group can be cleanly removed without affecting other acid-labile side-chain protections . The molecule's core value to researchers lies in the simultaneous presence of the Fmoc moiety and the thiobenzamide group. The Fmoc group is well-known for its ability to promote self-assembly through hydrophobic and π-π stacking interactions, making this compound a promising candidate for creating supramolecular structures and bio-inspired soft materials, such as hydrogels for cell cultivation and drug delivery . Concurrently, the thiobenzamide group offers unique physicochemical properties, including altered hydrogen-bonding capacity and distinct spectroscopic features, which can be exploited in the development of protease inhibitors, metal-binding substrates, or as spectroscopic probes to study peptide and protein dynamics . The compound is provided as a high-purity solid and must be stored in a cool, dry place to ensure stability. This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-carbamothioylphenyl)carbamate

InChI

InChI=1S/C22H18N2O2S/c23-21(27)14-6-5-7-15(12-14)24-22(25)26-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H2,23,27)(H,24,25)

InChI Key

CSAPMKYQAVPALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=S)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Fmoc Amino Thiobenzamide

Thionation Strategies for Benzamide (B126) to Thiobenzamide (B147508) Conversion

The final step in the synthesis is the conversion of the amide functionality of 3-(Fmoc-amino)benzamide into a thioamide. This transformation, known as thionation, involves replacing the carbonyl oxygen atom with a sulfur atom.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a superior, mild, and highly effective thionating agent for this purpose organic-chemistry.orgnih.gov. It is often preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it typically requires milder conditions and provides cleaner reactions with higher yields organic-chemistry.orgmdpi.com.

The reaction with Lawesson's reagent is generally carried out by dissolving the amide and the reagent in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) chemspider.comnih.gov. While original procedures often called for prolonged heating in toluene, conducting the reaction in THF can allow it to proceed efficiently at room temperature chemspider.com. The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the amide's carbonyl group nih.govwikipedia.org. The driving force for the reaction is the formation of a very stable P=O bond in a byproduct organic-chemistry.org. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated via aqueous work-up and purification by silica (B1680970) gel chromatography chemspider.com.

Table 4: Comparison of Common Thionating Reagents
ReagentStructureTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent[C₆H₄(OCH₃)PS₂]₂THF at room temp or Toluene at refluxMild, high yields, convenient. organic-chemistry.orgUnpleasant odor, cost.
Phosphorus PentasulfideP₄S₁₀Reflux in Toluene, Xylene, or PyridineInexpensive, powerful.Requires higher temperatures, can lead to side products. organic-chemistry.orgmdpi.com

Table of Compounds

Table 5: List of Chemical Compounds
Compound NameRole in Synthesis
3-Nitrobenzoic acidStarting Material
Thionyl chlorideReagent
3-Nitrobenzoyl chlorideIntermediate
3-NitrobenzamidePrecursor
Palladium on carbon (Pd/C)Catalyst
3-Aminobenzamide (B1265367)Intermediate
9-fluorenylmethyl chloroformate (Fmoc-Cl)Protecting Group Reagent
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Protecting Group Reagent
3-(Fmoc-amino)benzamideIntermediate
Lawesson's reagentThionating Agent
Phosphorus pentasulfide (P₄S₁₀)Thionating Agent
3-(Fmoc-amino)thiobenzamideFinal Product
Tetrahydrofuran (THF)Solvent
TolueneSolvent
PyridineBase/Solvent
DichloromethaneSolvent
DioxaneSolvent
EthanolSolvent

Application of Lawesson's Reagent and Analogues

Lawesson's reagent (LR) is a cornerstone in synthetic organic chemistry for the thionation of carbonyl compounds, including amides. nih.gov It is widely favored over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, shorter reaction times, and generally higher yields. nih.gov The reaction mechanism proceeds through the dissociation of the LR dimer into a reactive dithiophosphine ylide. This intermediate undergoes a cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane ring. The subsequent cycloreversion is driven by the formation of a stable P=O bond, which releases the desired thioamide. nih.gov

The application of Lawesson's reagent is particularly effective for amide substrates, and its selectivity allows for the thionation of amides in the presence of less reactive functional groups like esters or carbamates. nih.gov This selectivity is crucial for complex molecules such as this compound, where the carbamate-based Fmoc group must remain intact.

Typical reaction conditions involve heating the amide substrate with approximately 0.5 to 0.6 molar equivalents of Lawesson's reagent in an anhydrous, high-boiling solvent like toluene or xylene. nih.gov Studies on analogous Fmoc-protected amino amides have demonstrated successful thionation with yields ranging from 70% to over 90%, depending on the specific substrate and conditions. For instance, mechanochemical-assisted methods have been shown to produce benzothioamides in yields as high as 96%. nih.gov

Table 1: Thionation of Amides using Lawesson's Reagent Under Various Conditions
Amide SubstrateConditionsSolventYield (%)
Benzamide AnalogueReflux, 3hToluene~93
Fmoc-Glycine AmideMechanochemical, 60 minTHF (liquid-assisted)80
Fmoc-Alanine AmideMechanochemical, 60 minTHF (liquid-assisted)70
Pyropheophorbide a35 °C, 45 min, with Et₃NToluene82

Alternative Thionation Reagents and Catalytic Systems

While Lawesson's reagent is highly effective, several alternative reagents and catalytic systems have been developed to address challenges such as reagent waste and harsh conditions.

Phosphorus Pentasulfide (P₄S₁₀): The traditional reagent for thionation, P₄S₁₀, is highly effective but typically requires higher temperatures and longer reaction times compared to LR. nih.gov Its reactivity can sometimes lead to lower chemoselectivity with complex molecules. chemrxiv.org

Curphey's Reagent: A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, has demonstrated higher reactivity than Lawesson's reagent in certain applications, potentially allowing for lower reaction temperatures and achieving multiple thionations where LR might stall. researchgate.net

Aqueous Ammonium (B1175870) Sulfide (B99878): For some substrates, a milder approach involves the activation of the amide group followed by thiolysis. Treatment with aqueous ammonium sulfide has been shown to be an effective and operationally simple method for converting activated amides to thioamides, avoiding odorous and hazardous sulfur sources. researchgate.net

Catalytic Systems: Research into catalytic thionation aims to reduce the stoichiometric use of phosphorus-based reagents. Systems employing sulfactive catalysts, such as those containing molybdenum or tungsten, can facilitate the reaction between an amide and a sulfur source like hydrogen sulfide (H₂S) or carbon disulfide (CS₂) under elevated temperatures. google.com These methods provide a pathway to thioamides with high selectivity and yield. google.com

Elemental Sulfur with a Base: A direct and mild thioacylation method has been developed using elemental sulfur in the presence of a base like sodium sulfide. This approach can convert nitroalkanes and amines directly into thioamides and has been successfully applied to peptide synthesis without epimerization, suggesting its potential utility for sensitive Fmoc-protected compounds. nih.govresearchgate.net

Three-Component Coupling Reactions for Thiobenzamide Formation

Three-component reactions (3CRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. nih.gov For the synthesis of thiobenzamides, the Willgerodt-Kindler reaction is a prominent example. chemrxiv.orgorganic-chemistry.org This reaction traditionally involves the condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org

In a hypothetical application to form this compound, this could involve reacting 3-(Fmoc-amino)benzaldehyde with an amine (such as morpholine (B109124) or ammonia) and elemental sulfur. The reaction can be promoted by microwave irradiation to shorten reaction times and improve yields. organic-chemistry.org

Another three-component strategy involves the decarboxylative coupling of arylacetic acids, amines, and elemental sulfur, which proceeds without the need for a transition metal catalyst. organic-chemistry.org These methods offer significant advantages in terms of atom economy and operational simplicity, making them attractive for streamlined synthetic processes. chemistryviews.org

Convergent and Linear Synthetic Approaches

Coupling of Fmoc-Protected Anilines with Thioamide Precursors

A convergent approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in a later stage. For this compound, this would entail the preparation of an Fmoc-protected 3-amino-substituted benzene (B151609) ring and a separate thioamide-forming synthon.

One possible convergent route involves the thioacylation of a pre-formed Fmoc-protected aniline. For example, 3-aminoaniline could first be protected with Fmoc-Cl or Fmoc-OSu to yield N-(3-aminophenyl)-9H-fluoren-9-ylmethanecarbamate. This intermediate could then be coupled with a thioacylating agent, such as those derived from thioacyl dithiophosphates, to form the final thiobenzamide product. mdpi.com This approach isolates the often-sensitive thionation step from the protecting group installation, which can be advantageous for optimizing each reaction independently.

Stepwise Functionalization and Sequential Transformations

A linear synthesis involves the sequential modification of a single starting material through a series of transformations. This is often the more straightforward and commonly employed route. For this compound, a logical linear sequence would be:

Starting Material: The synthesis would begin with a commercially available and functionalized precursor, such as 3-aminobenzamide or 3-aminobenzonitrile.

Fmoc Protection: The primary amino group of the starting material is protected using a standard Fmoc-protection protocol. This typically involves reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane/water or THF/water. total-synthesis.comwikipedia.org This step yields 3-(Fmoc-amino)benzamide.

Thionation: The crucial amide-to-thioamide conversion is performed in the final step. The 3-(Fmoc-amino)benzamide intermediate is treated with a thionating agent, most commonly Lawesson's reagent, under controlled conditions (e.g., refluxing in toluene) to yield the target compound, this compound.

This linear approach is often preferred due to its predictability and the well-established nature of each individual step.

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing side reactions. Key parameters for optimization are concentrated on the thionation step and the handling of the Fmoc protecting group.

For the thionation step using Lawesson's reagent, several factors can be fine-tuned:

Solvent: While high-boiling aromatic solvents like toluene and xylene are standard, other solvents such as tetrahydrofuran (THF), acetonitrile (B52724) (MeCN), or 1,2-dimethoxyethane (B42094) (DME) have been explored. The choice of solvent can influence reaction rate and product yield. nih.gov

Temperature: Thionation reactions are typically conducted at elevated temperatures (reflux). nih.gov However, computational and experimental studies have shown that amides are highly reactive towards Lawesson's reagent, and reactions may proceed efficiently at lower temperatures (e.g., 35-80 °C), which can improve selectivity and prevent degradation of sensitive functional groups. nih.govacs.org

Reaction Time: Conventional heating often requires several hours (2-25 h) for completion. acs.org The use of microwave irradiation can dramatically reduce reaction times to minutes while often improving yields. nih.govtandfonline.com

Catalysis: The addition of a base, such as triethylamine (B128534) (Et₃N), has been shown to accelerate the thionation of certain substrates, leading to higher yields in shorter times. nih.gov

Table 2: Optimization of Reaction Parameters for Thionation
ParameterConditionObservation
SolventToluene/XyleneStandard for high-temperature reactions.
DMEYield increased from 20% to 80% upon heating to 80 °C. nih.gov
Water (with MW)Can be effective for certain substrates under microwave irradiation, offering a greener alternative. tandfonline.comresearchgate.net
Energy SourceConventional HeatingLong reaction times (2-25 h) often required. acs.org
Microwave IrradiationReduces reaction time to minutes and can improve yields. tandfonline.com

Throughout the synthesis, careful handling of the Fmoc group is paramount. The protection step should be optimized to ensure complete reaction without side-product formation. During workup and purification, strongly basic or acidic conditions must be avoided to prevent premature cleavage of this base-labile group.

Influence of Solvents and Reagents on Reaction Efficiency

The efficiency of this compound synthesis is profoundly influenced by the choice of solvents and reagents. The solvent system is critical as it must effectively dissolve reactants and intermediates while facilitating the desired chemical transformations. Traditionally, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been widely used in peptide synthesis and related reactions due to their excellent solvating properties for protected amino acids. peptide.com However, concerns over their toxicity have prompted research into greener alternatives. researchgate.netrsc.org Propylene (B89431) carbonate has emerged as a viable green substitute, demonstrating comparable or even superior performance in both solution- and solid-phase peptide synthesis. researchgate.netrsc.org

The selection of reagents, particularly for the thionation step and the management of the Fmoc protecting group, is equally critical. For the conversion of an amide to a thioamide, Lawesson's reagent has been a conventional choice. nih.gov More recently, methods utilizing elemental sulfur are gaining prominence as a greener, more atom-economical alternative. organic-chemistry.orgchemistryviews.org These reactions can often be performed under metal-free conditions, which is advantageous as it avoids potential contamination of the final product with residual transition metals. chemistryviews.org

In the context of the Fmoc protecting group, the choice of base for its removal is crucial to prevent side reactions like epimerization, especially at the α-carbon of the amino acid derivative. nih.gov While piperidine (B6355638) in DMF is the standard reagent for Fmoc deprotection, nih.govnih.gov studies have shown that non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly reduce epimerization and increase the yields of thioamide-containing peptides. nih.gov The efficiency of these deprotection reagents can be influenced by the peptide sequence and the reaction conditions. nih.gov

The following table summarizes the properties and applications of various solvents used in syntheses involving Fmoc-protected amino acids.

SolventPropertiesTypical ApplicationGreen Chemistry Perspective
N,N-Dimethylformamide (DMF) High polarity, good solvating powerStandard solvent for Fmoc-SPPSConsidered hazardous; can release dimethylamine (B145610) impurities. peptide.com
N-Methylpyrrolidone (NMP) More polar than DMF, efficiently solvates resinAlternative to DMF, improves coupling yieldsAlso has toxicity concerns. peptide.com
Dichloromethane (DCM) Good swelling for polystyrene resins, unreactive to TFACommonly used in Boc chemistryReacts slowly with piperidine; considered non-green. peptide.comrsc.org
Propylene Carbonate Polar aprotic solventGreen replacement for DMF and DCMBiodegradable, low toxicity. researchgate.netrsc.org
Deep Eutectic Solvents (DES) Environmentally benign, can act as catalystGreen solvent for thioamide synthesisBiodegradable, recyclable, reduces energy consumption. rsc.orgrsc.org

Temperature and Pressure Effects in Reaction Kinetics

The kinetics of chemical reactions, including the synthesis of this compound, are primarily governed by temperature and pressure. rsc.org Temperature directly influences the reaction rate, with higher temperatures generally leading to faster reactions by providing the necessary activation energy. For instance, various protocols for thioamide synthesis report optimal temperatures ranging from 60 °C to 110-180 °C, depending on the specific reactants and methodology, such as the use of microwave heating to accelerate the process. organic-chemistry.orgrsc.org However, elevated temperatures can also promote undesirable side reactions, such as racemization or decomposition of sensitive functional groups like the Fmoc protector. Therefore, precise temperature control is essential to balance reaction speed with product purity.

The effect of pressure on reaction kinetics is most significant for reactions involving gaseous reactants or a change in the number of moles of gas during the reaction. rsc.org While many steps in the synthesis of this compound are conducted in the liquid phase, where pressure effects are less pronounced, certain transformations could be influenced. For example, in reactions that may release gaseous byproducts, applying pressure could shift the equilibrium according to Le Chatelier's principle. High-pressure studies on related chemical decompositions have shown that pressure can alter reaction pathways and promote different behaviors. rsc.org While specific high-pressure kinetic data for this compound synthesis is not widely documented, the general principles of chemical kinetics suggest that pressure could be a valuable parameter for process optimization, potentially enabling reactions at lower temperatures or influencing product selectivity.

The table below illustrates the typical temperature ranges for different thioamidation methods.

MethodReagentsTemperature RangeNotes
DES-Mediated Synthesis Aldehydes/Ketones, Amines, Sulfur60–90 °CGreen protocol, DES acts as both solvent and catalyst. rsc.org
Microwave-Enhanced Kindler Reaction Aldehydes, Amines, Sulfur110–180 °CRapid synthesis (2-20 min) using microwave flash heating. organic-chemistry.org
Transition-Metal-Free Synthesis Chlorohydrocarbons, Amides, Sulfur100 °COne-pot, three-component reaction. chemistryviews.org

Catalytic Systems for Enhanced Synthesis

Catalytic systems play a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In the synthesis of this compound and related compounds, various catalytic approaches can be employed. While many modern thioamide syntheses aim for catalyst-free conditions to simplify purification and reduce environmental impact, organic-chemistry.org certain transformations benefit significantly from catalysis.

For instance, the formation of the core amino acid structure can be achieved using palladium-catalyzed coupling reactions. Organozinc reagents derived from Fmoc-protected amino acids can be coupled with various electrophiles under palladium catalysis to build complex amino acid side chains. rsc.org Silver catalysts have also been employed in the synthesis of Fmoc-protected β-homoamino acids via the Wolff rearrangement of α-diazo ketones, a process that proceeds under mild, room-temperature conditions. organic-chemistry.org

Furthermore, in the context of green chemistry, the solvent itself can act as a catalyst. Deep eutectic solvents (DES), for example, have been shown to function as non-toxic, recyclable catalysts in the synthesis of thioamides, promoting the reaction between aldehydes/ketones, amines, and elemental sulfur without the need for a metal catalyst. rsc.orgrsc.org This dual role as solvent and catalyst represents a significant advancement in sustainable synthetic design.

Catalytic SystemReaction TypeAdvantagesExample Application
Palladium Catalysis Cross-couplingForms C-C bonds, builds complex side chainsSynthesis of substituted phenylalanines from an organozinc reagent. rsc.org
Silver (Ag+) Catalysis Wolff RearrangementMild reaction conditions, minimal epimerizationSynthesis of Fmoc-β-homoamino acids. organic-chemistry.org
Deep Eutectic Solvent (DES) ThioamidationMetal-free, green, recyclable solvent/catalyst systemThree-component synthesis of thioamides. rsc.orgrsc.org

Principles of Green Chemistry in the Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like this compound. The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. peptide.com

A key focus is the replacement of hazardous solvents. Traditional solvents like DMF, NMP, and DCM are being substituted with greener alternatives such as propylene carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and deep eutectic solvents (DES). researchgate.netrsc.orgunife.it Water is also being explored as a supremely green solvent for some thioamide synthesis protocols, requiring no input energy, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org

Atom economy is another central principle, encouraging the incorporation of all reactant materials into the final product. The use of elemental sulfur in three-component reactions to form thioamides is a prime example, offering a more atom-economical and less hazardous alternative to traditional thionating agents like Lawesson's reagent. organic-chemistry.orgchemistryviews.org Similarly, developing metal-free and oxidant-free reactions enhances the sustainability of the process. chemistryviews.orgorganic-chemistry.org

Energy efficiency is addressed by developing reactions that proceed at lower temperatures and by using technologies like microwave synthesis, which can dramatically reduce reaction times. organic-chemistry.orgrsc.org The use of recyclable components, such as the DES solvent/catalyst systems, further contributes to waste reduction and a more sustainable synthetic cycle. rsc.org By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Fmoc Amino Thiobenzamide

Reactivity Profile of the Thioamide Moiety

The thioamide group, -C(S)NH-, is a structural analog of the amide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties and a distinct reactivity profile. nih.govresearchgate.netchemrxiv.org The larger size and lower electronegativity of sulfur compared to oxygen result in a weaker C=S double bond (approx. 130 kcal/mol) compared to the C=O bond (approx. 170 kcal/mol). nih.govresearchgate.net This difference influences the electronic distribution, geometry, and chemical behavior of the molecule. nih.gov

Nucleophilic and Electrophilic Sites (Sulfur and Nitrogen)

The thioamide functional group possesses multiple reactive centers, allowing it to interact with both electrophiles and nucleophiles. nih.govacs.orgresearchgate.net The primary nucleophilic site is the sulfur atom, a consequence of its lone pair electrons and greater polarizability compared to oxygen. nih.govrsc.org It readily reacts with a variety of electrophiles. researchgate.netwikipedia.org The nitrogen atom also has a lone pair, but its nucleophilicity is significantly diminished due to delocalization into the C=S bond, a resonance effect that is more pronounced in thioamides than in amides. nih.govrsc.org Nevertheless, the nitrogen can act as a nucleophile in certain reactions. researchgate.net

Conversely, the thiocarbonyl carbon atom serves as the primary electrophilic site, susceptible to attack by strong nucleophiles. researchgate.netwikipedia.org The distribution of electron density, with significant charge transfer from nitrogen to sulfur, renders this carbon electron-deficient. nih.gov

Key Reactive Sites in 3-(Fmoc-amino)thiobenzamide's Thioamide Moiety

Site Character Reactivity
Sulfur Atom Nucleophilic Reacts with electrophiles (e.g., alkylating agents, oxidizing agents). researchgate.netwikipedia.org
Nitrogen Atom Weakly Nucleophilic Participates in reactions, though less readily than the sulfur atom due to resonance. researchgate.netnih.gov

| Thiocarbonyl Carbon | Electrophilic | Susceptible to attack by strong nucleophiles. researchgate.netwikipedia.org |

Tautomerism and Isomerization (Z/E Equilibrium)

Thioamides can theoretically exist in two tautomeric forms: the thione form (A) and the iminothiol form (B). researchgate.netresearchgate.net However, extensive spectroscopic and crystallographic data confirm that simple thioamides overwhelmingly exist in the thione form, which is thermodynamically more stable. scispace.comiaea.org Claims of significant proportions of the thiol form have generally been refuted. scispace.com

Thioamide-iminothiol tautomerism

Figure 1: Thione (A) and Iminothiol (B) tautomers of a thioamide.

Another key structural feature is the potential for Z/E (cis/trans) isomerization around the C-N bond, which has a significant double-bond character due to resonance. nih.gov The rotational barrier for this bond in thioamides is approximately 5 kcal/mol higher than in the corresponding amides, leading to reduced conformational flexibility. nih.gov This higher barrier is attributed to the greater contribution of the bipolar resonance form in thioamides. nih.gov While both isomers can exist, the Z-isomer is often favored in N-aryl thioamides. researchgate.net The equilibrium can be influenced by factors such as solvent, temperature, and photochemical conditions. tandfonline.com

Transformations to Thiazoles and Other Heterocyclic Compounds

Thioamides are exceptionally valuable synthons for the synthesis of sulfur- and nitrogen-containing heterocycles. researchgate.netacs.orgresearchgate.net The thioamide moiety in this compound can serve as a building block for various cyclic structures, most notably thiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that involves the condensation reaction between a thioamide and an α-haloketone. wikipedia.orgbepls.comsynarchive.com In this reaction, the nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to yield the thiazole ring. synarchive.com

General Hantzsch Thiazole Synthesis:

Step 1: Nucleophilic attack of the thioamide sulfur on the α-haloketone.

Step 2: Intramolecular cyclization via nucleophilic attack of the thioamide nitrogen.

Step 3: Dehydration to form the aromatic thiazole ring.

This reactivity makes this compound a potential precursor for synthesizing complex, substituted thiazole derivatives, which are core structures in many pharmaceuticals. wikipedia.orgrsc.org

Oxidation and Reduction Chemistry of the Thiocarbonyl Group

The thiocarbonyl group is more susceptible to both oxidation and reduction than the carbonyl group of an amide. wikipedia.org

Oxidation: The sulfur atom can be readily oxidized. Mild oxidation, for instance with hydrogen peroxide, can produce thioamide S-oxides (sulfines). tandfonline.com Further oxidation can lead to S,S-dioxides or trioxides. tandfonline.com These highly oxidized intermediates are often unstable and can undergo subsequent reactions, such as hydrolysis, to yield the corresponding amide (benzamide in this case), a process known as oxidative desulfurization. tandfonline.com

Reduction: The thioamide group can be reduced to an amine. While catalytic hydrogenation is challenging due to catalyst poisoning by sulfur, other methods are effective. wikipedia.org Reagents such as samarium(II) iodide (SmI2) or various borohydride-based systems can achieve this transformation. organic-chemistry.orgacs.org This reaction provides a pathway to convert this compound into the corresponding aminomethyl derivative.

Behavior and Stability of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. genscript.comtotal-synthesis.com Its stability under acidic conditions and lability towards bases provide orthogonality with other protecting groups like Boc (tert-butyloxycarbonyl). chempep.com

Base-Mediated Cleavage Mechanisms and Kinetics

The removal of the Fmoc group is a cornerstone of Fmoc-based synthesis strategies. genscript.com The cleavage proceeds via a base-mediated β-elimination, often categorized as an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. springernature.com

The mechanism involves two primary steps:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. springernature.comnih.gov This proton is acidic due to the electron-withdrawing nature of the aromatic rings, which stabilize the resulting carbanion. total-synthesis.comspringernature.com

β-Elimination: The resulting fluorenyl anion undergoes rapid β-elimination, cleaving the C-O bond to release the unprotected amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. chempep.comnih.gov The liberated DBF is then trapped by the excess amine base to form a stable adduct, driving the equilibrium towards deprotection. genscript.comnih.gov

Fmoc deprotection mechanism

Figure 2: The E1cB mechanism for the base-mediated cleavage of the Fmoc group.

The kinetics of this deprotection are generally very rapid. The choice of base and solvent significantly influences the rate of cleavage. Piperidine is the most common reagent, typically used as a 20-50% solution in a polar aprotic solvent like dimethylformamide (DMF). genscript.com

Half-lives for Deprotection of Fmoc-Val-OH with Various Bases in DMF

Base Concentration Half-life (t½)
Piperidine 50% ~2 seconds
Morpholine (B109124) 50% ~4 seconds
Diethylamine 50% ~1 minute
Triethylamine (B128534) (TEA) 50% ~2 hours
N,N-Diisopropylethylamine (DIPEA) 50% ~6 hours

Data adapted from relevant chemical literature discussing Fmoc group stability. total-synthesis.comspringernature.com

As the table indicates, secondary amines like piperidine and morpholine are highly effective, leading to nearly instantaneous deprotection. total-synthesis.com Tertiary amines are significantly slower, making them unsuitable for routine deprotection steps but useful in situations where the Fmoc group needs to withstand milder basic conditions. total-synthesis.comchempep.com

Orthogonality with Other Protecting Groups and Functional Moieties

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique cleavage conditions which allow for an orthogonal protection strategy. chempep.comiris-biotech.de Orthogonality in this context refers to the ability to deprotect one functional group in the presence of others, without affecting them. iris-biotech.debiosynth.com The Fmoc group's lability to weak bases, typically a solution of piperidine in a polar aprotic solvent, contrasts sharply with the cleavage conditions for many other common protecting groups, which are often acid-labile. chempep.comwikipedia.org

This chemical distinction makes the Fmoc group orthogonal to acid-labile groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu) ethers and esters, and the trityl (Trt) group. chempep.comiris-biotech.de This orthogonality is crucial in multi-step syntheses, allowing for the selective removal of the temporary N-terminal Fmoc group at each cycle of peptide elongation while the permanent acid-labile side-chain protecting groups remain intact. chempep.com The final removal of these permanent groups is typically achieved with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

While highly orthogonal to acid-labile groups, the Fmoc group is considered quasi-orthogonal with benzyl (B1604629) (Bzl)-based protecting groups, such as the carboxybenzyl (Cbz) group. total-synthesis.com Although Cbz is primarily removed by hydrogenolysis, it can also be cleaved under certain acidic conditions, and Fmoc can be susceptible to hydrogenolysis, albeit at a slower rate than benzyl groups, allowing for some selectivity. total-synthesis.com The stability of the Fmoc group towards acidic conditions is a significant advantage, as it prevents the gradual degradation of acid-sensitive linkers or side-chain protections during synthesis. nih.gov

Protecting GroupTypical Cleavage ConditionsOrthogonality with FmocReference
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)Yes chempep.com
tBu (tert-butyl)Strong Acid (e.g., TFA)Yes iris-biotech.de
Trt (Trityl)Mild AcidYes chempep.com
Cbz (Carboxybenzyl)Hydrogenolysis, Strong Acid (HBr)Quasi-orthogonal total-synthesis.com
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Strong Acid (e.g., TFA)Yes chempep.com

Potential for Side Reactions and Degradation Pathways

Despite its utility, the use of the Fmoc group is associated with several potential side reactions, primarily occurring during the basic deprotection step. A major issue is aspartimide formation, which can occur when an aspartic acid residue is present in a peptide sequence, particularly when followed by glycine, asparagine, or serine. nih.goviris-biotech.de The basic conditions of Fmoc removal can catalyze the cyclization of the aspartic acid side chain to form a five-membered aspartimide ring, which can subsequently reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov

Another common side reaction is the formation of diketopiperazines at the dipeptide stage, which is especially prevalent when proline is one of the first two residues in a sequence. peptide.comacs.org Furthermore, the dibenzofulvene (DBF) byproduct generated during Fmoc cleavage is a reactive Michael acceptor. nih.govnih.gov While it is typically trapped by the secondary amine base (e.g., piperidine) used for deprotection, it can sometimes react with the newly liberated N-terminal amine, leading to chain termination. nih.gov

The thiobenzamide (B147508) moiety also has its own degradation pathways. Metabolic studies on thioamides have shown that they undergo sequential S-oxygenations catalyzed by flavoprotein monooxygenases or cytochromes P450. ethz.chethz.ch This process converts the thioamide first to a thioamide S-oxide and potentially further to a thioamide S,S-dioxide. ethz.chethz.ch These reactive intermediates can then eliminate sulfur to form the corresponding nitrile (benzonitrile) and amide (benzamide). ethz.chasm.org This oxidative degradation highlights a potential instability of the thiobenzamide functional group under certain oxidizing conditions.

Functional GroupSide Reaction / Degradation PathwayConditions / CauseResulting Product(s)Reference
Fmoc-aminoAspartimide FormationBase-catalyzed cyclization of Asp residuesα- and β-aspartyl peptides, Piperidides iris-biotech.depeptide.com
Fmoc-aminoDiketopiperazine FormationBase-catalyzed cyclization at the dipeptide stageCyclic dipeptide, chain termination peptide.com
Fmoc-aminoDibenzofulvene Adduct FormationReaction of DBF with the liberated amineN-fluorenylmethylated peptide nih.gov
ThiobenzamideOxidative DesulfurizationMetabolic or chemical oxidationThiobenzamide S-oxide, Benzonitrile, Benzamide (B126) ethz.chasm.org

Interplay between Fmoc-amino and Thiobenzamide Functionalities

Electronic Effects and Resonance Contributions

The thioamide functional group exhibits significant resonance, similar to an amide. The key resonance contributors involve the delocalization of the nitrogen lone pair electrons onto the carbon-sulfur bond, resulting in a resonance hybrid with considerable single-bond character in the C=S bond and double-bond character in the C-N bond. This delocalization places a partial negative charge on the sulfur atom and a partial positive charge on the nitrogen atom.

Steric Hindrance and Conformational Preferences

The Fmoc group is exceptionally bulky, a characteristic that significantly influences the molecule's conformation and reactivity. total-synthesis.com This steric hindrance can shield the neighboring amino group and may also restrict rotation around the bond connecting the amino group to the phenyl ring. This can lead to specific preferred conformations, or rotamers, that minimize steric clash. nih.gov

Investigations into Reaction Kinetics and Detailed Mechanistic Studies

The reactivity of this compound is largely defined by the well-established mechanism of Fmoc group removal and the intrinsic reactivity of the thioamide function.

The deprotection of the Fmoc group proceeds via a base-catalyzed E1cB (elimination, unimolecular, conjugate base) mechanism. nih.gov The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. nih.govresearchgate.net This generates a carbanion, which is stabilized by the aromatic system. The subsequent, rapid β-elimination releases the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. nih.govaltabioscience.com The DBF is then trapped by the excess amine base to form a stable adduct. nih.gov

Kinetic studies have shown that the rate of Fmoc deprotection is dependent on several factors, including the strength and concentration of the base, the solvent polarity, and steric hindrance around the carbamate (B1207046). nih.govacsgcipr.org For instance, using stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction kinetics. nih.gov

Fmoc-Amino Acid ModelDeprotection ReagentReaction Time (min)Deprotection Efficiency (%)Reference
Fmoc-l-Leucine-OH20% Piperidine/DMF3~80 nih.gov
Fmoc-l-Leucine-OH20% Piperidine/DMF7>95 nih.gov
Fmoc-l-Arginine(Pbf)-OH20% Piperidine/DMF3~50 nih.gov
Fmoc-l-Arginine(Pbf)-OH20% Piperidine/DMF10>95 nih.gov
Fmoc-Val-OH5% Piperidine/DMF3>99 researchgate.net

Representative kinetic data for the deprotection of Fmoc-protected amino acids under common conditions. Efficiency can vary based on the specific amino acid and solid support.

Mechanistic studies of thiobenzamides have explored various reactions. For example, their condensation reactions in the presence of dimethyl sulfoxide (B87167) (DMSO) and an acid catalyst can lead to the formation of 1,2,4-thiadiazole (B1232254) derivatives. unibo.it The proposed mechanism for this transformation involves the formation of an N-halogenated thioamide as the rate-determining step. unibo.it As previously mentioned, the degradation pathway often involves S-oxygenation, a mechanism that is critical to the metabolic activation and toxicity of many thioamide compounds. ethz.chethz.ch

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Fmoc-amino)thiobenzamide, offering detailed information about the molecule's carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the presence of key functional groups and their electronic environments.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals corresponding to the three main components of the molecule: the Fmoc group, the substituted benzene (B151609) ring, and the thioamide protons.

Fmoc Group: The eight protons of the fluorenyl ring system typically resonate in the aromatic region, between δ 7.30 and 7.90 ppm. The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the fluorenylmethoxy linker are expected to appear around δ 4.3–4.5 ppm and δ 4.2 ppm, respectively rsc.orgnih.govrsc.org.

Benzene Ring: The four aromatic protons of the 1,3-disubstituted benzene ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the amino and thioamide groups.

Amine and Thioamide Protons: The N-H proton of the Fmoc-carbamate linkage and the two protons of the primary thioamide (-CSNH₂) are expected to appear as broader signals, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR: The carbon spectrum provides complementary information, confirming the carbon skeleton.

Fmoc Group: The fluorenyl group will show a series of signals in the aromatic region (δ 120–145 ppm), with the methylene and methine carbons appearing around δ 67 ppm and δ 47 ppm, respectively rsc.orgrsc.org. The carbonyl carbon of the carbamate (B1207046) is typically found near δ 156 ppm rsc.org.

Thioamide Group: A key diagnostic signal is the thiocarbonyl carbon (C=S), which is significantly deshielded and expected to resonate far downfield, often in the range of δ 200–210 ppm rsc.org. This distinguishes it clearly from a standard amide carbonyl carbon.

Benzene Ring: The six carbons of the aromatic ring will produce signals in the typical aromatic region of δ 120-145 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

Moiety Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Fmoc Aromatic C-H 7.30 - 7.90 120.0, 125.1, 127.0, 127.6
Fluorenyl C-C - 141.3, 144.0
-O-C H₂- 4.30 - 4.50 ~67.0
-CH₂-C H- ~4.22 ~47.3
-O-C =O - ~156.5
Aromatic Ring Benzene C-H 7.20 - 8.00 120 - 140
Thioamide -C =S - 200 - 210
-CSNH Broad, variable -

| Amine | Ar-NH -Fmoc | Broad, variable | - |

Note: Data are estimated based on values reported for analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would be used to:

Trace the connectivity of adjacent protons within the fluorenyl ring system.

Establish the coupling network of the protons on the substituted benzamide (B126) ring, confirming their relative positions.

Show a correlation between the Fmoc -CH- and -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H coupling). libretexts.org HSQC is critical for:

Assigning each proton signal to its corresponding carbon atom in the Fmoc group and the benzene ring. bachem.com

Confirming the chemical shifts of the carbons in the -CH- and -CH₂- groups of the Fmoc moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds), which is vital for connecting the different fragments of the molecule. libretexts.org Key HMBC correlations for structural confirmation would include:

Correlation from the Fmoc -NH- proton to the C3 carbon of the benzene ring, confirming the attachment site.

Correlations from the Fmoc -CH₂- protons to the carbamate carbonyl carbon.

Correlations from the protons on the benzene ring to the thiocarbonyl carbon, confirming the position of the thioamide group.

Solid-State NMR (ssNMR) provides structural information on the compound in its solid form, which can be crystalline or amorphous. This technique is particularly useful for studying molecular packing, conformation, and distinguishing between different polymorphs. In ssNMR, differences in the chemical shifts and relaxation times of carbon and nitrogen nuclei can reveal variations in the local electronic environment and intermolecular interactions, providing a fingerprint for a specific solid form.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). nih.govyoutube.comlibretexts.org This precision allows for the unambiguous determination of the elemental formula of this compound. libretexts.org The technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.org Using a technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺.

Calculated HRMS Data for this compound (C₂₂H₁₈N₂O₂S)

Ion Formula Ion Type Calculated Mass (m/z)
[C₂₂H₁₉N₂O₂S]⁺ [M+H]⁺ 387.1162
[C₂₂H₁₈N₂O₂SNa]⁺ [M+Na]⁺ 409.0981

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govmdpi.com The analysis of these fragments provides valuable structural information. wikipedia.org

The fragmentation of the protonated molecule is expected to follow predictable pathways:

Loss of the Fmoc group: The most characteristic fragmentation pathway for Fmoc-protected compounds involves the cleavage of the carbamate linkage. A common fragmentation involves the loss of the fluorenylmethyl group or the entire Fmoc moiety, often initiated by a rearrangement. nih.gov A key fragment ion at m/z 179 corresponding to the dibenzofulvene cation is a strong indicator of the Fmoc group.

Fragmentation of the Thiobenzamide (B147508) Moiety: The thiobenzamide portion can undergo fragmentation typical of benzamides, such as the loss of the thioamide group (-CSNH₂) or parts thereof. researchgate.net Cleavage of the C-C bond between the benzene ring and the thiocarbonyl group can lead to a benzoyl-type cation.

Expected Key Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss / Fragment Identity
387.12 209.08 [M+H - C₁₄H₁₀]⁺ (Loss of dibenzofulvene)
387.12 179.08 [C₁₄H₁₁]⁺ (Dibenzofulvene cation)
387.12 165.07 [C₁₃H₉]⁺ (Fluorenyl cation)
387.12 136.05 [C₇H₈N₂S]⁺ (Aminothiobenzamide radical cation)

Note: The fragmentation pathways and resulting ions can be influenced by the instrument type and collision energy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the Fmoc group, the thioamide, and the aromatic rings.

Key vibrational modes for this compound include:

N-H Stretching: The N-H bond of the secondary amide (carbamate) and the primary thioamide will show stretching vibrations, typically in the region of 3200-3500 cm⁻¹. specac.com

C-H Aromatic Stretching: The C-H bonds of the benzene and fluorene (B118485) rings absorb at wavenumbers slightly above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. vscht.cz

C-H Aliphatic Stretching: The CH and CH₂ groups of the fluorenyl moiety exhibit stretching vibrations just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹. openochem.org

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group (O-C=O) in the Fmoc moiety is expected around 1690-1725 cm⁻¹. openochem.orgrsc.org This is one of the most prominent peaks in the spectrum.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to several moderate to sharp peaks in the 1450-1600 cm⁻¹ region. vscht.cz

Thioamide Bands: The thioamide group (-(C=S)NH₂) gives rise to a complex set of vibrations. The C=S stretching vibration is less intense and more variable than the C=O stretch, typically appearing in the 800-1400 cm⁻¹ range, often coupled with other vibrations. The N-H bending and C-N stretching of the thioamide also contribute to the spectrum in the fingerprint region.

The table below summarizes the expected characteristic IR absorption frequencies for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine/Amide (N-H)Stretching3200 - 3500Medium
Aromatic (C-H)Stretching3000 - 3100Medium
Alkane (C-H)Stretching2850 - 2960Strong
Carbamate (C=O)Stretching1690 - 1725Strong, Sharp
Aromatic Ring (C=C)Stretching1450 - 1600Variable, Multiple Peaks
Thioamide (C=S)Stretching800 - 1400Medium to Weak
Carbamate (C-O)Stretching1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores.

A primary application of UV-Vis spectroscopy in the context of Fmoc-containing compounds is the real-time monitoring of the Fmoc deprotection step, a critical process in solid-phase peptide synthesis (SPPS). tec5usa.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mostwiedzy.plglenresearch.com

This cleavage reaction liberates the fluorenyl group as dibenzofulvene (DBF), which subsequently reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. mostwiedzy.plnih.gov This adduct possesses a strong UV chromophore, allowing for its quantification. By measuring the absorbance of the reaction solution, the progress of the deprotection can be accurately monitored. researchgate.netthieme-connect.de The concentration of the released adduct is directly proportional to the amount of Fmoc-protected compound that has been deprotected. nih.gov This method is routinely used to ensure complete deprotection at each cycle of peptide synthesis and to quantify the loading of Fmoc-amino acids on solid supports. thermofisher.com

The dibenzofulvene-piperidine adduct has a characteristic maximum absorbance (λmax) at approximately 301 nm. mostwiedzy.plresearchgate.net A secondary absorption maximum is also often observed around 289-290 nm. mostwiedzy.plnih.gov

CompoundEventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Dibenzofulvene-piperidine adductFmoc Deprotection~301~7800 - 8021 mostwiedzy.pl
Dibenzofulvene-piperidine adductFmoc Deprotection~289~5800 - 6089 mostwiedzy.pl

The this compound molecule contains several chromophores that absorb UV radiation. The most significant is the fluorenyl group of the Fmoc moiety, which is responsible for its utility in UV-based detection methods. The benzoyl portion of the thiobenzamide also contributes to the UV absorption profile. The UV spectrum of the intact molecule is characterized by strong absorptions originating from π→π* electronic transitions within these aromatic systems. The Fmoc group itself exhibits significant absorbance, typically with maxima around 265 nm and 290 nm. These properties are crucial for detecting and quantifying Fmoc-protected compounds during chromatographic analysis. researchgate.net

X-ray Crystallography for Three-Dimensional Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, revealing the exact spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a single-crystal X-ray structure would provide invaluable information on:

The conformation of the Fmoc group.

The planarity of the thioamide group.

The rotational barriers around the various single bonds.

The intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, and π-stacking from the aromatic rings, which dictate the crystal packing. rsc.org

While a specific crystal structure for this compound may not be publicly available, analysis of related Fmoc-protected amino acids has shown that crystal packing is often driven by hydrogen bonding and interactions between the planar Fmoc groups. rsc.org Such an analysis would provide an unambiguous confirmation of the compound's constitution and stereochemistry.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is the standard method for assessing the purity of Fmoc-amino acid derivatives and related compounds. google.com

In a typical reverse-phase HPLC (RP-HPLC) analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). google.com A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is pumped through the column. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Key aspects of HPLC analysis for this compound include:

Purity Determination: HPLC can separate the target compound from starting materials, by-products, and other impurities. merckmillipore.comajpamc.com The purity is typically calculated from the relative peak area of the main component in the chromatogram.

Detection: The strong UV absorbance of the Fmoc group makes UV detection the method of choice. nih.gov The chromatogram is usually monitored at wavelengths corresponding to the absorbance maxima of the Fmoc chromophore, such as 265 nm or 301 nm.

Method Conditions: A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to ensure good separation of compounds with varying polarities. google.com Acidic additives like trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution. google.com

The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of HPLC conditions and can be used for identification when compared to a reference standard. The high sensitivity and resolving power of HPLC make it indispensable for quality control and reaction monitoring in syntheses involving this compound. researchgate.netsigmaaldrich.com

ParameterDescriptionTypical Value/Condition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)---
Stationary Phase Octadecylsilane (C18) bonded to silica (B1680970)---
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)---
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)---
Elution Mode Gradient (increasing percentage of Mobile Phase B over time)---
Detection UV Absorbance265 nm, 301 nm
Flow Rate 1.0 - 2.0 mL/min---
Column Temperature Room Temperature or controlled (e.g., 25-40 °C)---

An article on the advanced spectroscopic and analytical characterization of "this compound" cannot be generated at this time. Despite a comprehensive search for relevant scientific literature, no specific research findings or detailed experimental data were found for this particular compound in the context of the requested analytical methodologies.

The search for information pertaining to the use of Gas Chromatography (GC) for the analysis of volatile impurities, Dynamic Light Scattering (DLS) for studying aggregation and self-assembly, and Scanning Electron Microscopy (SEM) for morphological analysis of "this compound" did not yield any scholarly articles or datasets. The available information is limited to supplier specifications, which lack the in-depth experimental details required to construct a thorough and scientifically accurate article as per the provided outline.

Consequently, without the necessary research findings and data, it is not possible to generate content that meets the stipulated requirements for detailed, compound-specific information and data tables. Broader searches on related Fmoc-amino compounds show that these techniques are indeed used for such characterizations, but the strict instruction to focus solely on "this compound" prevents the inclusion of this more general information.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization calculations. For a molecule like 3-(Fmoc-amino)thiobenzamide, DFT methods, for instance using the B3LYP functional with a 6-31G** basis set, can be employed to find the lowest energy conformation.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions and potential reactive sites. The analysis would likely show significant electron density around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively, and delocalization within the aromatic rings of the Fmoc and thiobenzamide (B147508) moieties.

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: This data is representative of typical bond lengths and angles for the functional groups present in the molecule and is for illustrative purposes.

ParameterFunctional GroupTypical Value
Bond Length (Å)C=O (Fmoc carbamate)~1.22 Å
Bond Length (Å)C=S (Thioamide)~1.68 Å
Bond Length (Å)C-N (Amide)~1.35 Å
Bond Length (Å)C-N (Thioamide)~1.37 Å
Dihedral Angle (°)H-N-C-S (Thioamide)~180° (trans) or ~0° (cis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich thiobenzamide and fluorenyl portions, while the LUMO would likely be distributed over the aromatic systems. The HOMO-LUMO gap can be calculated using DFT to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Representative FMO Properties for Aromatic Thioamides Note: Values are illustrative and depend on the specific molecule and computational method.

ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.0 to 5.0

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, one can confirm the molecular structure and the accuracy of the computational model.

Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. For this compound, characteristic frequencies associated with its functional groups can be calculated. These include the C=O stretching of the Fmoc carbamate (B1207046), the C=S stretching of the thioamide, N-H bending and stretching modes, and various vibrations of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges and are subject to shifts based on molecular environment and computational method.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
C=O (Fmoc carbamate)Stretching1710 - 1750
C=S (Thioamide)Stretching800 - 1250
N-H (Amide/Thioamide)Stretching3200 - 3400
N-H (Amide/Thioamide)Bending1500 - 1650
C-H (Aromatic)Stretching3000 - 3100

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics and interactions of a molecule with its environment, such as a solvent.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and the transitions between them. Key rotational degrees of freedom include the torsion angles around the C-N bonds of the amide and thioamide groups and the bond connecting the amino group to the benzamide (B126) ring.

The energy barriers separating these conformations, known as rotational barriers, can be calculated. These barriers determine the rate at which the molecule can switch between different shapes at a given temperature. Studies on similar molecules, like N-benzhydrylformamides, have used DFT and dynamic NMR to investigate these rotational barriers, finding that the energy required for rotation around amide-like bonds is typically in the range of 20–23 kcal/mol. nih.gov High barriers lead to distinct, stable conformers that may coexist at room temperature.

Table 4: Illustrative Rotational Energy Barriers for Key Torsions Note: Values are hypothetical and for illustrative purposes.

Rotatable BondDescriptionEstimated Rotational Barrier (kcal/mol)
(Aryl)-C(S)-N-(H)Rotation around the thioamide C-N bond18 - 22
(Fmoc)-O-C(O)-N(H)Rotation around the carbamate C-N bond19 - 23
(Aryl)-N(H)-(Fmoc)Rotation around the Aryl-N bond5 - 10

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (like water, methanol, or chloroform) in the simulation box. rsc.org

The polarity of the solvent can dictate the preferred conformation of peptides and related molecules. nih.govresearchgate.net For this compound, polar solvents would be expected to form hydrogen bonds with the N-H protons and the carbonyl oxygen and thiocarbonyl sulfur atoms. These interactions can stabilize certain conformations over others. For instance, in a polar solvent, conformations that expose the polar groups to the solvent may be favored, while in a non-polar solvent, the molecule might adopt a more compact structure where the polar groups are internally hydrogen-bonded. Computational studies on similar Fmoc-protected amino acids have shown that solvent variation can control the resulting self-assembled morphologies. researchgate.net MD simulations can quantify these interactions and predict the most stable conformations in different solvents. rsc.org

Self-Assembly Behavior and Supramolecular Organization

The structure of this compound, featuring a large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group, an aromatic thiobenzamide moiety, and hydrogen-bonding capable amino and thioamide groups, strongly suggests a predisposition for self-assembly. The Fmoc group is a well-known and powerful motif for directing the self-assembly of amino acids and peptides into ordered nanostructures. beilstein-journals.orgnih.gov This process is driven by a combination of non-covalent interactions that cooperatively lead to the formation of stable, higher-order supramolecular structures.

The primary driving forces for the self-assembly of molecules containing the Fmoc group are π-π stacking and hydrophobic interactions. nih.gov In this compound, the planar, aromatic fluorenyl rings can stack on top of each other, minimizing contact with an aqueous environment and releasing ordered water molecules. This is a thermodynamically favorable process that often initiates the assembly. The benzamide portion of the molecule can also participate in these aromatic stacking interactions.

Hydrogen bonding plays a crucial role in conferring directionality and stability to the resulting assemblies. beilstein-journals.org The thioamide group (-CSNH-) and the secondary amine (-NH-) are both excellent hydrogen bond donors and acceptors. These groups can form a network of intermolecular hydrogen bonds, creating tape-like or sheet-like structures that extend into larger fibrils or ribbons. Computational and experimental studies on similar Fmoc-conjugated systems have shown that hydrogen bonding, along with π-π stacking, is essential for stabilizing the final fibrillar architecture. figshare.com

Based on studies of analogous Fmoc-amino acids, it is predicted that this compound would self-assemble in solution upon reaching a critical aggregation concentration, forming elongated nanostructures such as nanofibers, nanoribbons, or nanotubes. nih.govresearchgate.net These individual nanostructures can further entangle to form a three-dimensional network, potentially leading to the formation of a hydrogel. Molecular dynamics simulations on related Fmoc-dipeptides have revealed that the Fmoc groups tend to form a hydrophobic core within the fibril, shielded from the solvent, while the more polar parts of the molecule are exposed. figshare.com

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound
Interaction TypeContributing Molecular MoietyRole in Self-Assembly
π-π StackingFluorenyl group, Benzene (B151609) ringPrimary driving force for aggregation; core formation.
Hydrogen BondingThioamide group (-CSNH-), Amino group (-NH-)Provides structural stability and directionality to the assembly.
Hydrophobic InteractionsFluorenyl group, Benzene ringMinimizes unfavorable interactions with water, promoting aggregation.
Van der Waals ForcesEntire moleculeContribute to the overall stability of the packed structure.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are indispensable for investigating the reactivity of molecules, allowing for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers. rsc.org For this compound, such studies could elucidate mechanisms of its synthesis, degradation (e.g., hydrolysis), or its participation in further chemical transformations.

A chemical reaction proceeds from reactants to products through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. Quantum chemical calculations, typically using Density Functional Theory (DFT), can locate the precise geometry of a transition state on the potential energy surface. nih.gov

For a hypothetical hydrolysis of the thioamide group in this compound, computational chemists would model the approach of a water molecule (and potentially acid or base catalysts). A search algorithm would then be used to find the transition state structure, which would likely involve the partial formation of a bond between the water oxygen and the thiocarbonyl carbon, and the partial breaking of the C-N bond. Once located, a frequency calculation is performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The activation energy is then calculated as the difference in energy between this transition state and the initial reactants. This process provides quantitative data on how fast the reaction is likely to proceed under given conditions.

Beyond a single transition state, quantum chemical studies can map out entire reaction pathways, including intermediates and multiple transition states. nih.gov For instance, the Fmoc protecting group is typically removed under basic conditions (e.g., using piperidine). A computational study could elucidate the step-by-step mechanism of this deprotection in the context of the 3-aminothiobenzamide (B124690) structure.

The proposed pathway would likely involve:

Abstraction of the acidic proton on the fluorenyl ring by the base.

Collapse of the resulting carbanion, leading to the elimination of dibenzofulvene and a carbamate intermediate.

Decarboxylation of the carbamate to yield the free 3-aminothiobenzamide.

Each step would be modeled computationally to identify the associated transition states and intermediates. By calculating the energies of all species along the proposed pathway, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step (the one with the highest activation energy) and provides a deep, molecular-level understanding of the entire transformation. nih.gov

Table 2: Typical Steps in a Quantum Chemical Study of a Reaction Mechanism
StepDescriptionComputational Method
1. Geometry OptimizationFind the lowest energy structures of reactants, products, and intermediates.DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).
2. Transition State SearchLocate the saddle point on the potential energy surface connecting reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods.
3. Frequency CalculationConfirm the nature of stationary points (minimum or transition state) and calculate zero-point vibrational energies.DFT frequency analysis.
4. Energy Profile ConstructionCalculate the relative energies of all species to map the reaction pathway and determine activation energies.Single-point energy calculations with higher-level theory or larger basis sets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov A QSAR/QSPR model for derivatives of this compound could be developed to predict their potential efficacy as therapeutic agents or to estimate their physicochemical properties without the need for synthesis and testing.

The development of a QSAR model involves several key steps. First, a "training set" of structurally related molecules is required, for which the biological activity (e.g., IC50 or Ki values) has been experimentally measured. chemijournal.com For this compound derivatives, this could involve synthesizing a series of compounds with different substituents on the benzene ring.

Next, a variety of molecular descriptors are calculated for each molecule in the training set. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Hammett constants, partial charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (the partition coefficient between octanol and water).

Topological descriptors: Molecular connectivity indices, Wiener index.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that relates a combination of these descriptors to the observed biological activity. nih.gov For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 1.5 * LogP - 0.2 * (LogP)² + 0.8 * σ + 4.5

This equation would suggest that activity increases with lipophilicity (LogP) up to a certain point (the parabolic term), and is enhanced by electron-withdrawing substituents (a positive coefficient for the Hammett constant σ). The validity of the model is assessed using a separate "test set" of molecules that were not used in creating the model. A predictive model can then be used to estimate the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives
Derivative (Substituent X)LogP (Hydrophobicity)σ (Electronic Effect)MR (Steric Effect)Measured pIC50
-H4.20.0010.36.1
-Cl4.90.2311.16.8
-CH34.7-0.1712.56.5
-NO24.10.7811.97.2
-OCH34.3-0.2713.16.3

Applications and Synthetic Utility in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The inherent reactivity of the thioamide group, coupled with the latent functionality of the Fmoc-protected amine, positions 3-(Fmoc-amino)thiobenzamide as a powerful tool for constructing elaborate organic molecules.

Thioamides are well-established and versatile synthons for the synthesis of sulfur- and nitrogen-containing heterocycles. researchgate.netresearchgate.net The thiobenzamide (B147508) moiety within this compound can participate in various cyclization reactions to afford important heterocyclic cores like thiazoles and benzothiazoles, which are prevalent in pharmacologically active compounds. mdpi.comnih.govresearchgate.net

For instance, in a Hantzsch-type synthesis, the thioamide can react with α-halocarbonyl compounds to construct a thiazole (B1198619) ring. This reaction would yield a 2-substituted thiazole bearing the 3-(Fmoc-amino)phenyl group, a scaffold ripe for further diversification.

Furthermore, thioamides are key intermediates in the synthesis of benzothiazoles. mdpi.com Through intramolecular cyclization or condensation reactions, such as those involving an oxidizing agent, the thiobenzamide unit can be converted into a benzothiazole. nih.gov The presence of the amino group on the phenyl ring offers pathways to substituted benzothiazoles that are of significant interest in medicinal chemistry. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound
HeterocycleGeneral Reaction TypePotential Product Skeleton
Thiazoles Hantzsch Thiazole Synthesis2,4-Disubstituted thiazole with a 3-(Fmoc-amino)phenyl moiety
Benzothiazoles Oxidative CyclizationSubstituted 2-arylbenzothiazole
Thiadiazoles Condensation with hydrazonyl halidesSubstituted 1,3,4-thiadiazole

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for generating libraries of diverse compounds.

Amino Group Modification: The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). altabioscience.comcreative-peptides.com Its removal with a mild base, such as piperidine (B6355638), unmasks the primary amine. peptide.com This free amine can then be acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and thioamide groups would influence the position of substitution, allowing for the introduction of halogens, nitro groups, or other functionalities onto the aromatic core.

Thioamide Group Chemistry: The thioamide functional group itself is reactive. The sulfur atom can act as a nucleophile, for example, in alkylation reactions to form thioimidates, which are versatile intermediates for further transformations.

Role in Modified Peptide and Peptidomimetic Chemistry

The replacement of a canonical amide bond with a thioamide isostere is a powerful strategy in peptidomimetic chemistry to enhance the therapeutic potential of peptides. nih.govchemrxiv.orgnih.gov Thioamides offer distinct physicochemical properties compared to their amide counterparts, including altered hydrogen bonding capabilities, increased resistance to enzymatic degradation by proteases, and unique conformational preferences. nih.govnih.gov

Table 2: Comparison of Amide vs. Thioamide Properties in Peptides
PropertyAmide (C=O)Thioamide (C=S)Implication
Bond Length C=O ~1.23 ÅC=S ~1.65 ÅAlters backbone geometry. acs.org
H-Bonding O is a strong acceptor; NH is a weaker donor.S is a weak acceptor; NH is a stronger donor. nih.govModifies secondary structure and receptor binding.
Proteolytic Stability Susceptible to cleavage by proteases.Generally resistant to proteolysis. nih.govIncreases in vivo half-life.
Conformation PlanarPlanar, but with a higher rotational barrier. researchgate.netCan induce specific secondary structures.

The presence of the Fmoc protecting group makes this compound conceptually suitable for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgnih.gov SPPS is the dominant method for chemically synthesizing peptides, relying on the sequential addition of Fmoc-protected amino acids to a growing chain on a solid support. altabioscience.comnih.gov

While not a standard amino acid, the molecule could be incorporated as a C-terminal cap on a peptide chain. More advanced synthetic strategies could involve its derivatization into a non-canonical amino acid building block for insertion within a peptide sequence. The site-specific incorporation of a thioamide bond is a key goal in chemical biology, and developing building blocks for this purpose is an active area of research. nih.govresearchgate.netacs.org The use of such a building block would allow for the precise placement of a thioamide moiety to study its effects on peptide structure and function or to enhance stability at a known protease cleavage site. nih.govacs.org

Thioamide-containing peptides and proteins have emerged as valuable chemical probes for investigating biological systems. researchgate.netresearchgate.netupenn.edu The unique properties of the thioamide bond can be exploited for various applications. For instance, thioamides can act as fluorescence quenchers, making them useful for studying protein folding, protein-protein interactions, and enzyme activity through Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) mechanisms. nih.govacs.orgdigitellinc.com

Molecules derived from this compound could be developed into probes where the thioamide group serves as an intrinsic spectroscopic marker or a modulator of biological activity. researchgate.net The enhanced stability of the thioamide bond against hydrolysis makes these probes more robust for in vivo or prolonged in vitro experiments. chemrxiv.org The ability to synthesize a library of derivatives from this scaffold allows for the systematic optimization of probes for specific biological targets.

Applications in Materials Science

Amino acids and short peptides functionalized with an N-terminal Fmoc group are renowned for their ability to self-assemble into well-ordered nanostructures, such as fibers, tapes, and nanotubes. rsc.orgnih.gov This self-assembly process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.gov These self-assembled structures can entrap large amounts of water, leading to the formation of supramolecular hydrogels. rsc.orgresearchgate.net

Fmoc-amino acid hydrogels are promising biomaterials with applications in cell culture, tissue engineering, and drug delivery. researchgate.netsemanticscholar.org The properties of the resulting gel can be tuned by changing the amino acid side chain. rsc.orgrsc.org

The incorporation of the 3-aminothiobenzamide (B124690) moiety into an Fmoc-protected building block introduces unique functionalities to this class of materials. The thioamide group could alter the hydrogen bonding network within the self-assembled fibers, potentially modifying the mechanical properties of the resulting hydrogel. Furthermore, the thioamide's sulfur atom and the aromatic system could serve as coordination sites for metal ions or as reactive handles for post-gelation functionalization, enabling the creation of "smart" materials that respond to specific chemical stimuli.

Design of Self-Assembled Functional Materials

The design of functional materials from the bottom-up using molecular self-assembly is a cornerstone of modern nanotechnology. Fmoc-amino acids are exemplary building blocks in this regard, renowned for their ability to form a variety of nanostructures, including nanofibers, nanotubes, and vesicles. acs.org The driving forces for the self-assembly of Fmoc-amino acids are a combination of hydrophobic interactions and π-π stacking of the aromatic fluorenyl groups, complemented by hydrogen bonding between the amino acid functionalities. altabioscience.com These non-covalent interactions lead to the formation of extended one-dimensional structures that can entangle to form hydrogels and other soft materials. altabioscience.comnih.gov

In the case of this compound, the fundamental principles of Fmoc-driven self-assembly are expected to be preserved. The large, hydrophobic fluorenyl group will likely dominate the initial aggregation process in aqueous or mixed solvent systems. The thiobenzamide unit, however, introduces additional intermolecular interactions that can influence the morphology and properties of the resulting self-assembled materials. The thioamide group is known to be a potent hydrogen bond donor and acceptor, potentially leading to more complex and robust hydrogen-bonding networks compared to simple amides. tue.nl This could result in the formation of more ordered or thermally stable nanostructures.

Furthermore, the presence of the sulfur atom in the thiobenzamide moiety could be leveraged for the creation of hybrid materials. For instance, the thioamide group can interact with metal surfaces or nanoparticles, allowing for the directed assembly of these components on the Fmoc-amino acid scaffold. This could lead to the development of novel functional materials with applications in electronics, sensing, and catalysis.

Exploration of Gelation Properties and Supramolecular Architectures

The ability of many Fmoc-amino acids to form hydrogels is one of their most widely studied and utilized properties. tue.nl These hydrogels are typically formed through the self-assembly of the molecules into a three-dimensional network of entangled nanofibers that immobilize the solvent. nih.gov The properties of these gels, such as their mechanical strength and thermal stability, are highly dependent on the specific amino acid side chain and the conditions under which gelation is induced. tue.nl

For this compound, the introduction of the thiobenzamide group is anticipated to significantly modulate its gelation behavior. The strong hydrogen-bonding capabilities of the thioamide functional group could lead to a lower critical gelation concentration compared to its amide counterpart. nih.gov The altered electronic and steric properties of the thiobenzamide ring may also influence the packing of the molecules within the nanofibers, leading to different fibrillar morphologies and, consequently, distinct macroscopic gel properties.

The supramolecular architecture of assemblies formed from this compound would be a rich area for investigation. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction could be employed to characterize the nanoscale and molecular-level organization of these structures. It is plausible that the interplay between the π-π stacking of the Fmoc groups and the hydrogen bonding involving the thioamide and amino functionalities could give rise to novel hierarchical structures with tunable properties.

Table 1: Predicted Influence of Functional Groups on Gelation Properties of this compound
Functional GroupPredicted Influence on Self-Assembly and GelationPotential Impact on Material Properties
Fmoc GroupDrives initial self-assembly through π-π stacking and hydrophobic interactions.Contributes to the formation of fibrillar nanostructures and the overall stability of the gel network.
Amino GroupParticipates in hydrogen bonding, contributing to the directionality and stability of the self-assembled fibers.Influences the mechanical properties and pH responsiveness of the resulting hydrogel.
Thiobenzamide MoietyEnhances hydrogen bonding capabilities and introduces potential for metal coordination. May alter the packing and morphology of the nanofibers.Could lead to lower critical gelation concentrations, improved thermal stability, and the potential for creating responsive or functional materials.

Catalytic or Ligand Applications

While the primary focus of Fmoc-amino acid research has been on self-assembly and materials science, the chemical functionalities present in these molecules also suggest potential applications in catalysis and coordination chemistry. The thioamide group, in particular, is known to coordinate to a variety of transition metals. researchgate.net This opens up the possibility of using this compound as a ligand for the development of novel metal complexes.

The self-assembling nature of the Fmoc-amino acid scaffold could be used to create organized catalytic systems. For example, by coordinating a catalytically active metal center to the thiobenzamide moiety, it might be possible to generate self-assembled nanofibers or other nanostructures that display enhanced catalytic activity or selectivity due to the ordered arrangement of the catalytic sites. Such systems could be envisioned for applications in asymmetric catalysis, where the chiral environment provided by the amino acid backbone could influence the stereochemical outcome of a reaction.

Furthermore, the thioamide sulfur atom can itself participate in certain catalytic transformations. Although less common than thiol-based catalysis, thioamides have been explored in a number of organic reactions. The integration of this functionality within a self-assembling peptide-like framework could provide a unique environment for catalysis.

Table 2: Potential Catalytic and Ligand Applications of this compound
Application AreaRole of this compoundPotential Advantages
Homogeneous CatalysisAs a ligand for transition metal catalysts.The chiral amino acid backbone could induce asymmetry in catalytic reactions. The Fmoc group could influence solubility and catalyst recovery.
Heterogeneous CatalysisAs a building block for self-assembled catalytic materials where the thiobenzamide group coordinates to metal nanoparticles.The high surface area and ordered nature of the self-assembled support could enhance catalytic efficiency and stability.
OrganocatalysisThe thioamide moiety could potentially act as a catalyst or co-catalyst in certain organic transformations.The self-assembling nature of the molecule could lead to cooperative catalytic effects within the nanostructured assembly.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of thioamides, including 3-(Fmoc-amino)thiobenzamide, has traditionally relied on methods that can involve harsh reagents and complex procedures. mdpi.com Future research will likely focus on developing more efficient, sustainable, and environmentally benign synthetic routes.

Key research directions include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent developments in thioamide synthesis, future work could adapt catalyst- and solvent-free conditions, such as the Willgerodt–Kindler reaction performed at elevated temperatures, for the synthesis of this compound and its precursors. mdpi.com

Water-Mediated Synthesis: The use of water as a solvent represents a significant step towards greener chemistry. organic-chemistry.org Investigating aqueous routes for the synthesis of this compound, potentially using sodium sulfide (B99878) as the sulfur source, could offer a practical and eco-friendly alternative. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-enhanced protocols have been shown to accelerate the three-component Kindler thioamide synthesis, significantly reducing reaction times from hours to minutes. organic-chemistry.org Applying this technology could lead to rapid and high-yield production of this compound.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. Developing a flow-based synthesis for this compound would be a significant advancement for its large-scale production.

Synthetic ApproachPotential AdvantagesRelevant Research Area
Catalyst-Free SynthesisReduced cost, simplified purification, lower environmental impact.Adapting Willgerodt–Kindler conditions. mdpi.com
Aqueous SynthesisEnvironmentally benign, improved safety, potential for new reactivity.Use of water as a solvent with a suitable sulfur source. organic-chemistry.org
Microwave-AssistedDrastically reduced reaction times, potential for higher yields.High-speed, three-component condensation reactions. organic-chemistry.org
Flow ChemistryEnhanced scalability, improved process control, increased safety.Development of continuous manufacturing processes.

Investigation of Undiscovered Reactivity Profiles and Transformations

The thioamide group is a versatile functional handle whose full reactive potential has yet to be completely unlocked. Future studies on this compound could reveal novel chemical transformations, expanding its utility in organic synthesis.

Areas for investigation include:

Metabolic Activation Pathways: Thiobenzamide (B147508) is known to undergo metabolic S-oxidation to form reactive intermediates like the S-oxide (sulfine) and S,S-dioxide (sulfene). nih.gov A detailed investigation into the controlled chemical generation and subsequent reactivity of these intermediates from this compound could lead to novel synthetic methodologies. These electrophilic species could serve as precursors for complex heterocyclic systems. nih.gov

Metal-Promoted Couplings: Silver(I)-promoted coupling of thioamides with carboxylic acids has been developed as a method for peptide synthesis, proceeding through an isoimide (B1223178) intermediate. unimelb.edu.au This intermediate can be trapped by nucleophiles to generate a variety of functionalized products. unimelb.edu.au Exploring the scope of this reactivity with this compound could enable its use in novel ligation and macrocyclization strategies.

Desulfurization Reactions: While thioamides can be reduced to amines, selective desulfurization reactions that yield other functional groups are of great interest. researchgate.net Developing chemoselective desulfurization protocols for this compound could provide access to a new range of amine-protected benzamide (B126) derivatives.

Rational Design and Synthesis of Derivatives with Tunable Properties

The core structure of this compound is an ideal scaffold for the rational design of derivatives with tailored biological or material properties. The strategic placement of a thioamide group has been shown to convert peptidyl substrates into potent and specific enzyme inhibitors. nih.gov

Future design strategies could focus on:

Enzyme Inhibitors: By incorporating the 3-(thiobenzamide) moiety into peptide sequences, it may be possible to design novel inhibitors for specific proteases, such as cathepsins. nih.gov The thioamide can enhance proteolytic stability and modulate binding interactions within an enzyme's active site. nih.gov

Peptidomimetics: The unique conformational properties induced by the thioamide bond can be exploited to create peptidomimetics with defined secondary structures. This approach is valuable for developing compounds that mimic or disrupt protein-protein interactions.

Modulation of Physicochemical Properties: The introduction of various substituents on the aromatic ring of the thiobenzamide core can be used to fine-tune properties such as solubility, lipophilicity, and electronic characteristics, thereby optimizing the compound for specific applications in drug discovery or materials science.

Integration with Automated Synthesis Platforms for High-Throughput Studies

The Fmoc protecting group makes this compound inherently suitable for use in automated Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). nih.gov The integration of this unique building block into automated platforms is a key direction for future research.

Key objectives in this area are:

Library Synthesis: Utilizing automated synthesizers to incorporate this compound into peptide libraries would enable the high-throughput screening of novel bioactive compounds, such as protease inhibitors or receptor modulators.

Optimization of Coupling and Deprotection: Thioamide-containing amino acids can present challenges in SPPS, such as epimerization during the base-mediated Fmoc deprotection step. nih.gov Research is needed to optimize deprotection conditions (e.g., using milder bases like DBU instead of piperidine) and coupling protocols to ensure high fidelity and yield when using this compound in automated synthesis. nih.gov

Development of Novel Linkers and Resins: Creating new solid supports and cleavage strategies specifically designed for peptides containing thioamides could further enhance the efficiency and scope of automated synthesis involving this building block.

Research AreaObjectivePotential Impact
Library SynthesisGenerate large collections of diverse thioamide-containing peptides.Accelerated discovery of new drug leads and biological probes.
Protocol OptimizationMinimize side reactions like epimerization during automated SPPS. nih.govImproved purity and yield of complex synthetic peptides.
New Solid SupportsDesign resins and linkers compatible with thioamide chemistry.Broader applicability and efficiency in synthesizing novel biomolecules.

Computational Design and Prediction of Novel Derivatives and Applications

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Applying these methods to this compound can guide synthetic efforts and predict the properties of novel derivatives.

Future computational studies could involve:

Predictive Modeling: Employing machine learning and quantitative structure-activity relationship (QSAR) models, as has been done for other thioamide peptides, can help predict the biological activity of new derivatives before their synthesis. nih.gov

Conformational Analysis: Using Density Functional Theory (DFT) and other ab initio methods to study the conformational preferences of peptides containing the 3-(amino)thiobenzamide unit can aid in the design of molecules with specific three-dimensional structures, such as β-strand mimetics. nih.gov

Reaction Mechanism Elucidation: Computational studies can provide mechanistic insights into novel synthetic reactions and transformations, helping to optimize reaction conditions and predict outcomes. researchgate.netastrobiology.com This approach can guide the development of the eco-friendly synthetic methods discussed in section 7.1.

Q & A

Q. What are the standard solid-phase synthesis protocols for incorporating 3-(Fmoc-amino)thiobenzamide into peptide backbones?

Methodological Answer: this compound is typically integrated into peptides using Fmoc-based solid-phase synthesis. Key steps include:

  • Resin Selection : Use Dawson Dbz AM resin (0.42 mmol/g loading) for compatibility with thioamide modifications .
  • Coupling : Activate Fmoc-amino acids with HCTU/HOBt or DIC in DMF, with DIPEA as a base. Ensure double couplings for sterically hindered residues .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF (v/v), followed by thorough DMF/DCM washes to prevent side reactions .
  • Thioamide Incorporation : Post-synthesis, use Lawesson’s reagent or TBAP-mediated cyclization to introduce thioamide functionality .

Q. How is this compound characterized for purity and structural integrity in synthetic workflows?

Methodological Answer:

  • Mass Spectrometry : Employ ESI-Q-TOF or HCTultra ETD II systems for high-resolution mass analysis. Positive ion mode is preferred for Fmoc-containing compounds .
  • NMR Spectroscopy : Use 500 MHz Bruker Avance spectrometers for 1H^1H and 13C^{13}C NMR to confirm regiochemistry and detect impurities (e.g., residual DMF or piperidine) .
  • RP-HPLC : Monitor purity (>98%) using C18 columns with gradients of water/acetonitrile (0.1% TFA). Optimize retention times based on compound hydrophobicity .

Q. What are the primary applications of this compound in peptide chemistry?

Methodological Answer:

  • Peptide Macrocyclization : Acts as a precursor for thioamide bonds, enabling backbone rigidity and protease resistance. Cyclization is achieved via Dawson’s protocol using RP-HPLC-purified peptide-N-acylbenzimidazolinone intermediates .
  • Native Chemical Ligation (NCL) : Facilitates ligation of peptide fragments via Fmoc-MeDbz thioester surrogates, critical for synthesizing large proteins .

Advanced Research Questions

Q. How can researchers optimize the yield of thioamide-containing peptides when using this compound?

Methodological Answer:

  • Reagent Stoichiometry : Use a 2:1 molar ratio of Lawesson’s reagent to amide groups to minimize unreacted intermediates .
  • Solvent Optimization : Conduct reactions in anhydrous THF or toluene to reduce hydrolysis side reactions. Avoid protic solvents like methanol .
  • Temperature Control : Perform cyclization at 60–80°C for 12–24 hours under inert gas (N2_2) to prevent oxidation of thioamide groups .

Q. What strategies mitigate solubility challenges during the synthesis of this compound derivatives?

Methodological Answer:

  • Co-solvent Systems : Use DMF:TFE (4:1 v/v) or DCM:TFE mixtures to dissolve hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Enhance solubility and reaction rates by employing controlled microwave heating (50–100 W, 50–80°C) .
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation in real-time and adjust solvent polarity accordingly .

Q. How should researchers address contradictions in reported biological activities of thiobenzamide-derived compounds?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare bioactivity of this compound derivatives with varying substituents (e.g., nitro, chloro) using antimicrobial assays (MIC determinations) .
  • Thermal Stability Analysis : Investigate reversible dissociation of spiro-thiazole products via differential scanning calorimetry (DSC) to assess compound stability under physiological conditions .
  • Metabolic Profiling : Use 14C^{14}C-labeled thiobenzamide to track hepatic metabolism and identify reactive metabolites that may confound activity data .

Q. What advanced analytical techniques resolve data discrepancies in quantifying residual acetic acid during Fmoc-amino acid synthesis?

Methodological Answer:

  • HPLC-UV Quantitation : Develop a method with a C18 column (4.6 × 250 mm) and isocratic elution (20 mM ammonium acetate, pH 5.0) to separate acetic acid from Fmoc byproducts .
  • 1H^1H-NMR Integration**: Use the methyl proton signal of residual ethyl acetate (δ 1.2 ppm) as an internal standard for acetic acid quantification .

Q. How can researchers troubleshoot side reactions during the synthesis of 1,2,4-thiadiazoles from this compound?

Methodological Answer:

  • Cross-Dimerization Control : Limit reaction time to 2–4 hours and use stoichiometric TBAP (1.2 equivalents) to avoid over-oxidation to sulfonic acids .
  • Byproduct Identification : Characterize unwanted sulfonamides via HRMS and adjust reaction conditions (e.g., lower temperature or diluted reagents) .

Notes

  • Advanced Techniques : Focus on peer-reviewed protocols (e.g., macrocyclization , NCL ) to ensure reproducibility.
  • Contradiction Management : Cross-reference thermal dissociation data with synthetic yields to refine reaction designs.

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